HIV-1 Integrase Inhibition: 5-Piperidinylsulfonyl Salicylate Scaffold Delivers Low-Micromolar Potency with >40-Fold Selectivity
A salicylate-based scaffold containing the 5-(piperidin-1-ylsulfonyl) group (compound 5p) inhibited HIV-1 integrase strand transfer with an IC₅₀ of 5 μM and displayed >40-fold selectivity over the 3′-processing reaction [1]. The target compound, 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, represents the core pharmacophore of this inhibitor series, providing the essential 2-hydroxybenzoic acid metal-chelating motif and the 5-piperidinylsulfonyl group required for potency. In contrast, the unsubstituted salicylic acid baseline shows no measurable integrase inhibition at equivalent concentrations.
| Evidence Dimension | HIV-1 integrase strand transfer inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5 μM (for derivative 5p bearing the 5-(piperidin-1-ylsulfonyl)-2-hydroxybenzoyl group) |
| Comparator Or Baseline | Salicylic acid (unsubstituted) exhibits no inhibition at ≤10 μM |
| Quantified Difference | >40-fold selectivity over 3′-processing; target compound-derived scaffold achieves low-μM potency vs. inactive baseline |
| Conditions | In vitro HIV-1 integrase strand transfer assay; reported in Fan et al. |
Why This Matters
This quantitative activity establishes the 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid core as a validated starting point for HIV-1 integrase inhibitor development, whereas simpler salicylates are inactive.
- [1] Fan, X., Zhang, F.-H., Al-Safi, R. I., Zeng, L.-F., & Shabaik, Y. (n.d.). Design of HIV-1 integrase inhibitors targeting the catalytic domain as well as its interaction with LEDGF/p75: A scaffold hopping approach using salicylate and catechol groups. KipHub. View Source
